

Application Note: Determination of Carbosulfan using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Carbosulfan

Cat. No.: B1218777

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbosulfan is a carbamate insecticide used to control a variety of soil-dwelling and foliar pests.^[1] Due to its potential toxicity and the tendency to degrade into the more toxic metabolite carbofuran, robust analytical methods for its detection and quantification in various matrices are essential.^{[1][2][3]} This application note provides a detailed protocol for the analysis of **Carbosulfan** using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive technique for the identification and quantification of pesticide residues.

The methodology outlined below is based on established protocols and provides guidance on sample preparation, instrumental analysis, and method validation.

Experimental Protocols

1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.^{[4][5][6]}

Materials:

- Homogenized sample (e.g., fruit, vegetable, soil)
- Acetonitrile (ACN), HPLC grade
- Water, ultrapure
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Disodium citrate sesquihydrate
- Trisodium citrate dihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL and 15 mL centrifuge tubes
- Centrifuge
- Vortex mixer

Procedure:

- Extraction:
 1. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 2. Add 10 mL of acetonitrile.
 3. Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
 4. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
 5. Centrifuge at ≥ 3000 rcf for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

1. Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbent.
2. Shake for 30 seconds.
3. Centrifuge at ≥ 3000 rcf for 5 minutes.

- Final Extract Preparation:

1. Transfer the supernatant to a clean tube.
2. Evaporate the extract to dryness under a gentle stream of nitrogen.
3. Reconstitute the residue in a suitable solvent (e.g., isooctane or a mixture of acetone and hexane) for GC-MS analysis.[\[2\]](#)[\[7\]](#)
4. Filter the reconstituted solution through a 0.22 μ m syringe filter into a GC vial.

2. Standard Preparation

- Stock Standard Solution: Prepare a stock solution of **Carbosulfan** (e.g., 1000 μ g/mL) in a suitable solvent like methanol.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.005, 0.01, 0.05, 0.1, 0.5 μ g/mL).
- Matrix-Matched Calibration: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[\[8\]](#)

GC-MS Instrumental Parameters

The following table outlines typical GC-MS parameters for the analysis of **Carbosulfan**. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Setting |
|----------------------|---|
| Gas Chromatograph | Agilent 7890 B or equivalent[1] |
| Mass Spectrometer | Agilent 5977 A MSD or equivalent[1] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[1] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[1] |
| Injector Temperature | 280°C[1] |
| Injection Mode | Pulsed Splitless[1] |
| Injection Volume | 1 µL[1] |
| Oven Program | Initial temp 50°C for 0.5 min, ramp at 10°C/min to 190°C, then 10°C/min to 210°C (hold 1 min), then 10°C/min to 300°C (hold 2 min)[1] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters for **Carbosulfan**

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|------------------------|----------------------|----------------------|-----------------------|-----------------------|
| Carbosulfan | Approx. 18-20 | 164 | 221 | 149 |
| Carbofuran (Degradant) | Approx. 12-14 | 164 | 221 | 149 |

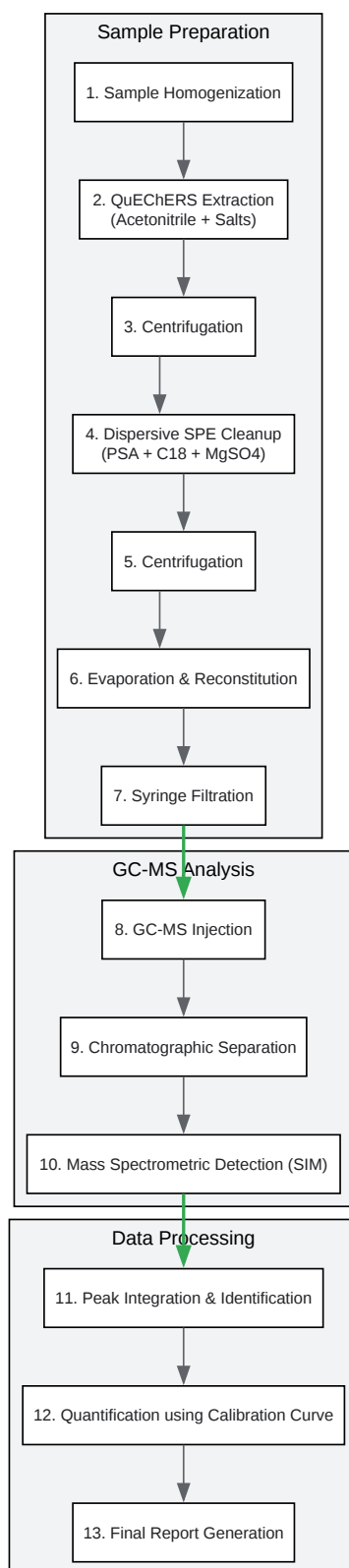
Note: Retention times are approximate and should be confirmed with a standard under the specific chromatographic conditions.

Method Validation Data

The following table summarizes typical method validation parameters for the analysis of **Carbosulfan** by GC-MS.

| Parameter | Typical Value | Reference |
|-------------------------------|---------------|---|
| Linearity (R^2) | > 0.99 | [2] |
| Limit of Detection (LOD) | 1-10 µg/kg | [5] |
| Limit of Quantification (LOQ) | 10-15 µg/kg | [5] |
| Recovery | 70-120% | [2] [4] |
| Precision (RSD) | < 20% | [5] |

Experimental Workflow



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Caption: Workflow for **Carbosulfan** analysis by GC-MS.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of **Carbosulfan** in various matrices using GC-MS. The described QuEChERS sample preparation method is efficient and effective, while the GC-MS parameters offer high sensitivity and selectivity. Proper method validation is crucial to ensure accurate and reliable results. Given the thermal lability of **Carbosulfan**, care must be taken during the analysis, particularly with injector temperatures, to minimize degradation to Carbofuran.

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